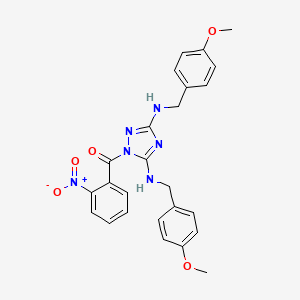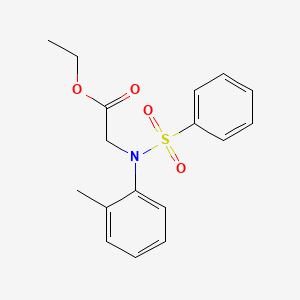
ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as EPMPSG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a glycine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate acts as a competitive inhibitor of GlyT1, binding to the glycine binding site and preventing the reuptake of glycine into presynaptic neurons. This results in an increase in glycine concentration in the synaptic cleft, leading to enhanced activation of NMDA receptors and increased neurotransmission. The exact mechanism of action of this compound is still being studied, but it is believed to have potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models and in vitro experiments. It has been found to increase glycine concentration in the synaptic cleft and enhance NMDA receptor activation, leading to improved cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its selectivity for GlyT1, which allows for more specific and targeted investigations of glycine neurotransmission. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Its potential toxicity and side effects also need to be carefully considered.
将来の方向性
There are several future directions for research on ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate. One area of interest is its potential therapeutic applications in neurological disorders, particularly schizophrenia and depression. Further studies are needed to investigate its safety and efficacy in humans. Another direction is the development of new analogs of this compound with improved solubility and selectivity for GlyT1. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on glycine neurotransmission.
合成法
The synthesis of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate can be achieved through various methods, including the reaction of 2-methylbenzenesulfonyl chloride with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzenesulfonyl chloride with glycine ethyl ester hydrochloride in the presence of a copper catalyst. The yield of this compound can vary depending on the method used, but typically ranges from 60-80%.
科学的研究の応用
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glycine transporter GlyT1, which regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as schizophrenia, depression, and anxiety. This compound has been used in studies to investigate the role of glycine in these disorders and to develop new treatments.
特性
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(16-12-8-7-9-14(16)2)23(20,21)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMIZOQOMKVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5058205.png)
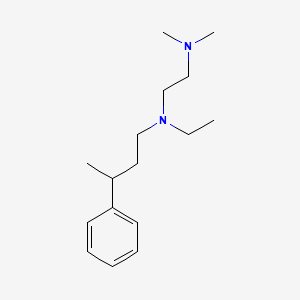
![4-[(1-{4-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5058209.png)
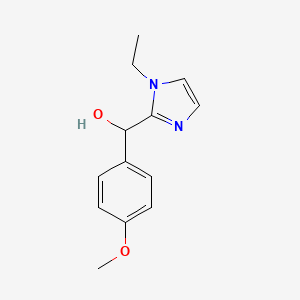
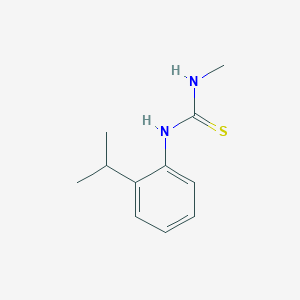
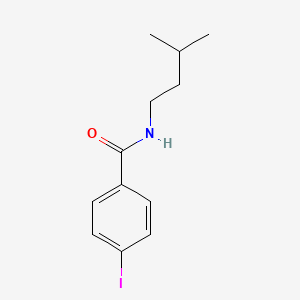
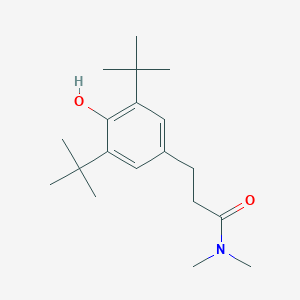


![5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B5058268.png)
![17-(2-hydroxyethyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5058275.png)
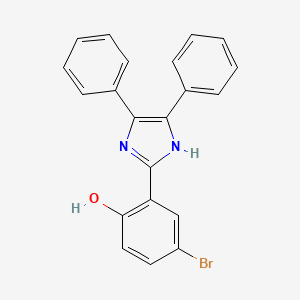
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058291.png)
